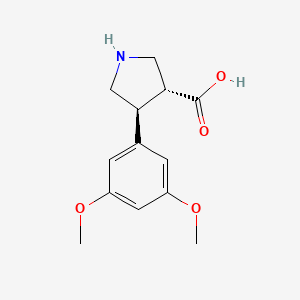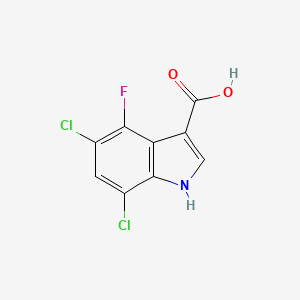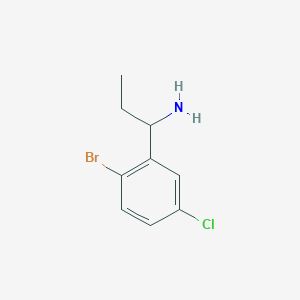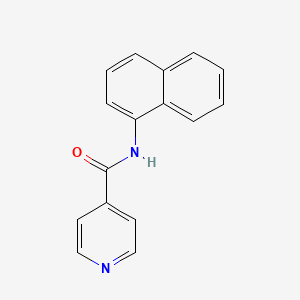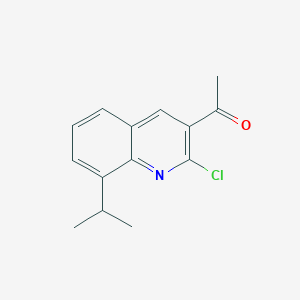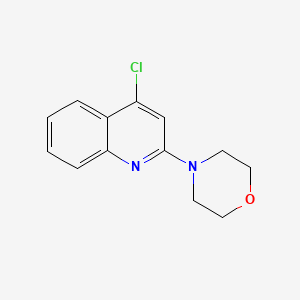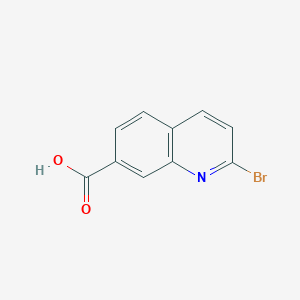
2-Bromoquinoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromoquinoline-7-carboxylic acid is a heterocyclic aromatic compound with a bromine atom at the second position and a carboxylic acid group at the seventh position on the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse biological activities and are widely used in medicinal chemistry and material science .
Preparation Methods
The synthesis of 2-Bromoquinoline-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the halogen-metal exchange reaction, where a bromoquinoline derivative is treated with an organolithium reagent, followed by carbonation to introduce the carboxylic acid group . Another approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Industrial production methods often utilize transition metal-catalyzed reactions or green chemistry protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
2-Bromoquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to other functional groups using suitable reagents.
Cyclization Reactions: The compound can undergo cyclization to form fused ring systems, which are valuable in drug discovery.
Common reagents used in these reactions include lithium diisopropylamide (LDA), sodium azide, and various transition metal catalysts . Major products formed from these reactions include substituted quinolines, quinoline carboxamides, and fused heterocyclic compounds .
Scientific Research Applications
2-Bromoquinoline-7-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromoquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes or bind to receptors, leading to modulation of biological activities . The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
2-Bromoquinoline-7-carboxylic acid can be compared with other quinoline derivatives, such as:
7-Bromoquinoline-2-carboxylic acid: Similar structure but different substitution pattern, leading to distinct chemical properties.
2-Phenylquinoline-4-carboxylic acid: Contains a phenyl group instead of a bromine atom, resulting in different biological activities.
2-Methylquinoline-3-carboxylic acid: Methyl group substitution alters its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C10H6BrNO2 |
|---|---|
Molecular Weight |
252.06 g/mol |
IUPAC Name |
2-bromoquinoline-7-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO2/c11-9-4-3-6-1-2-7(10(13)14)5-8(6)12-9/h1-5H,(H,13,14) |
InChI Key |
DJXPJNYOWIDHEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


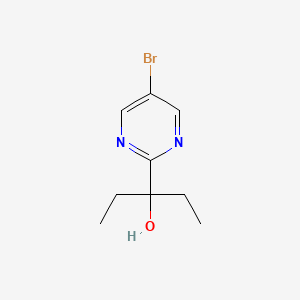
![5-Amino-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11866178.png)
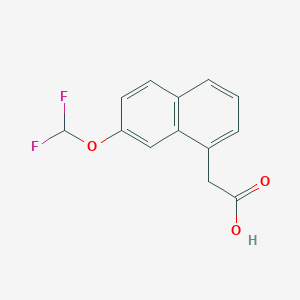
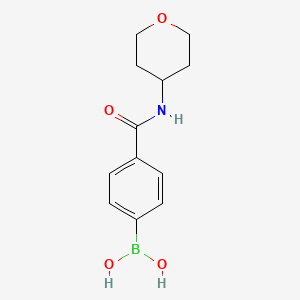
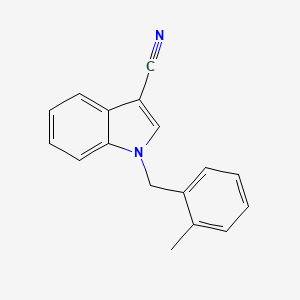
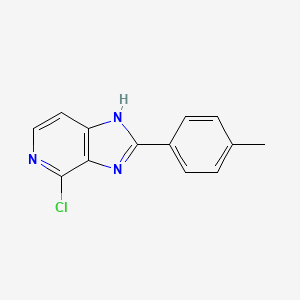
![tert-butyl 2-amino-4-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B11866211.png)
